Scandium(III) hexafluoroacetylacetonate

Catalog No.
S1798105
CAS No.
18990-42-6
M.F
C15H3F18O6Sc
M. Wt
666.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandium(III) hexafluoroacetylacetonate

CAS Number

18990-42-6

Product Name

Scandium(III) hexafluoroacetylacetonate

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+)

Molecular Formula

C15H3F18O6Sc

Molecular Weight

666.11 g/mol

InChI

InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+;

InChI Key

DWCYUTXXZMNFLG-VRBCMZOBSA-K

SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc]

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3]

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3]

This compound is a white, crystalline solid [, ]. It belongs to a class of compounds known as metal β-diketonates, which are widely used in scientific research due to their unique properties [].

The significance of Sc(hfac)₃ lies in its potential applications in various fields. Due to its good volatility and thermal stability, it is a promising precursor for depositing scandium-containing thin films used in electronic devices, solid-state lighting, and catalysis [, ].


Molecular Structure Analysis

The central Sc³⁺ ion in Sc(hfac)₃ is six-coordinated with oxygen atoms from the three hfac ligands. Each hfac ligand chelates (binds to the metal ion through two donor atoms) the Sc³⁺ ion through its two oxygen atoms, forming a distorted octahedral geometry []. The presence of fluorine atoms on the hfac ligand increases its Lewis acidity, strengthening the bond between the Sc³⁺ ion and the ligand [].


Chemical Reactions Analysis

Synthesis:

Sc(hfac)₃ can be synthesized by reacting scandium chloride (ScCl₃) with hexafluoroacetylacetone (hfacH) in an organic solvent, typically under anhydrous (water-free) conditions.

ScCl₃ + 3hfacH → Sc(hfac)₃ + 3HCl

Decomposition:

Sc(hfac)₃ decomposes upon heating, releasing volatile hfac ligands and leaving behind scandium oxide (Sc₂O₃) as a residue [].

Other Reactions:

Due to its Lewis acidic nature, Sc(hfac)₃ can act as a catalyst for various organic reactions, such as olefin metathesis (a process for rearranging double bonds in organic molecules) []. However, specific details of these reactions are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Melting Point: 93-96 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Relatively stable under ambient conditions, but decomposes upon heating [].

Catalyst Development

Scandium(III) hexafluoroacetylacetonate has been investigated as a potential catalyst for various organic reactions. Its Lewis acidic scandium(III) center can activate substrates and facilitate bond formation or cleavage. Studies have shown its effectiveness in reactions like Diels-Alder cycloadditions, epoxide polymerizations, and transfer hydrogenations [1].

Here, the Lewis acidity refers to the ability of the scandium(III) ion to accept electron pairs from other molecules, influencing their reactivity.

[1] Scandium(III) Lewis Acid-Mediated Diels-Alder Cycloadditions and Kinetic Isotope Effects EPA פרסומי סוכנות ההגנה על הסביבה (United States Environmental Protection Agency):

Material Science Research

Scandium(III) hexafluoroacetylacetonate can be used as a precursor for the synthesis of scandium-based materials with interesting properties. These materials can be explored for various applications due to scandium's unique combination of lightness, strength, and thermal stability.

For instance, research suggests its potential in the development of scandium-doped aluminum nitride thin films, which exhibit promising characteristics for use in solid-state lighting and high-power electronics [2].

[2] Photoluminescence properties of Eu3+ doped ScxGa1-xN thin films prepared by atomic layer deposition ScienceDirect:

Lanthanide Luminescence Studies

Scandium(III) hexafluoroacetylacetonate can serve as a host material for incorporating lanthanide ions, elements known for their unique luminescence properties. The complex can potentially act as a scaffold, influencing the emission behavior of the lanthanide ions. This research area focuses on understanding and manipulating the light emission properties of these materials for potential applications in areas like bioimaging and photonic devices [3].

[3] Lanthanide-doped metal-organic frameworks Chemical Society Reviews:

Scandium(III) hexafluoroacetylacetonate is a coordination complex with the molecular formula C₁₅H₃F₁₈O₆Sc, bearing the Chemical Abstracts Service registry number 18990-42-6 [1] [2] [3]. The compound represents a tris-chelate complex where the central scandium(III) ion is coordinated by three hexafluoroacetylacetonate ligands [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is scandium, tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-O,O')- [3] [5].

The molecular composition consists of fifteen carbon atoms, three hydrogen atoms, eighteen fluorine atoms, six oxygen atoms, and one scandium atom [1] [2] [3]. Each hexafluoroacetylacetonate ligand contributes the formula C₅HF₆O₂, resulting in the overall stoichiometry when three such ligands coordinate to a single scandium(III) center [1] [2]. The high fluorine content, comprising 18 fluorine atoms per molecule, significantly influences the compound's physical and chemical properties, particularly its volatility and thermal stability [8] [31].

Compositional ElementCount per MoleculePercentage by Mass
Carbon1527.03%
Hydrogen30.45%
Fluorine1851.37%
Oxygen614.42%
Scandium16.75%

Molecular Weight and Structural Parameters

Scandium(III) hexafluoroacetylacetonate exhibits a molecular weight of 666.11 grams per mole, as determined through mass spectrometric analysis and elemental composition calculations [1] [2] [3] [5]. The compound appears as a white powder or solid at room temperature, with a melting point ranging from 93 to 96 degrees Celsius [1] [3]. Unlike many organic compounds, scandium(III) hexafluoroacetylacetonate does not exhibit a distinct boiling point but rather undergoes sublimation directly from the solid phase to the vapor phase [1] [3].

The structural parameters of the complex reflect the coordination environment around the scandium(III) center. The ionic radius of scandium(III) is approximately 0.745 Ångströms, which positions it as one of the smaller trivalent metal ions [26]. This relatively small ionic radius contributes to the preference for six-coordinate octahedral geometry in scandium(III) complexes [26]. The scandium-oxygen bond lengths in the complex typically range from 2.0 to 2.1 Ångströms, consistent with the expected bond distances for scandium(III)-oxygen coordination [26] [29].

Thermodynamic studies have revealed that the compound possesses significant thermal stability with sublimation enthalpies ranging from 13.1 to 14.4 kilocalories per mole [5] [28]. This relatively high sublimation enthalpy reflects the strength of intermolecular interactions in the solid state while maintaining sufficient volatility for applications requiring vapor-phase transport [28].

Coordination Geometry and Bond Characteristics

The coordination geometry of scandium(III) hexafluoroacetylacetonate is octahedral, with the scandium(III) ion occupying the central position and six oxygen atoms from three bidentate hexafluoroacetylacetonate ligands forming the coordination sphere [7] [10] [26]. This octahedral arrangement is consistent with the coordination preferences of scandium(III), which typically adopts six-coordinate geometries due to its d⁰ electronic configuration and relatively small ionic radius [26].

The chelate bite angles, defined by the oxygen-scandium-oxygen angles within each hexafluoroacetylacetonate ligand, typically range from 84 to 90 degrees [17] [29]. These angles are somewhat smaller than the ideal 90-degree angles expected for perfect octahedral geometry, reflecting the constraints imposed by the six-membered chelate rings formed by the bidentate ligands [17] [29]. The deviation from ideal octahedral geometry results in a distorted octahedral coordination environment that is characteristic of metal β-diketonate complexes [26].

Each hexafluoroacetylacetonate ligand functions as a bidentate chelating agent, with both oxygen atoms coordinating to the central scandium(III) ion [17] [19]. This bidentate coordination mode results in the formation of six-membered chelate rings, which provide enhanced thermodynamic stability compared to monodentate coordination through the chelate effect [19]. The bond mode is purely σ-donation from the oxygen lone pairs to the empty orbitals of the scandium(III) center, as scandium(III) lacks available d electrons for π-backbonding interactions [26].

Bond ParameterValueDescription
Coordination Number6Six oxygen donors
Sc-O Bond Length2.0-2.1 ÅAverage coordination bond distance
O-Sc-O Bite Angle84-90°Intra-ligand chelate angle
Coordination GeometryOctahedralDistorted octahedral arrangement

Chelate Ring Structure and Conformation

The chelate rings formed by the hexafluoroacetylacetonate ligands in scandium(III) hexafluoroacetylacetonate adopt envelope conformations, where the metal center deviates from the plane defined by the other atoms of the chelate ring [17] [18]. Crystallographic studies have shown that the scandium ion typically deviates by 0.31 to 0.37 Ångströms from the mean plane of the ligand atoms, with root mean square deviations of approximately 0.021 to 0.025 Ångströms for the remaining atoms [17].

The six-membered chelate rings exhibit aromatic character consistent with delocalized bonding in the monoanionic hexafluoroacetylacetonate moiety [19]. This delocalization involves the carbon-oxygen and carbon-carbon bonds within the β-diketonate framework, contributing to the overall stability of the complex [19]. The electron-withdrawing nature of the trifluoromethyl groups enhances this delocalization by stabilizing the negative charge on the oxygen atoms [21].

The trifluoromethyl groups within each ligand adopt staggered configurations relative to the chelate ring plane to minimize steric repulsion [18] [29]. These bulky substituents influence the overall molecular shape and contribute to the enhanced volatility of the complex compared to non-fluorinated analogs [8]. The orientation of the trifluoromethyl groups also affects the intermolecular packing in the solid state, influencing the sublimation behavior and thermal properties of the compound [29].

The chelate ring conformations remain relatively rigid due to the constraints imposed by the metal-ligand coordination bonds and the planar nature of the β-diketonate framework [17]. However, some flexibility exists in the rotation of the trifluoromethyl groups about their carbon-carbon bonds, as evidenced by nuclear magnetic resonance studies showing dynamic behavior at elevated temperatures [18].

Symmetry Properties and Point Group Analysis

Scandium(III) hexafluoroacetylacetonate possesses approximate D₃ point group symmetry, reflecting the threefold rotational symmetry arising from the three equivalent hexafluoroacetylacetonate ligands arranged around the central scandium(III) ion [14] [18]. This symmetry classification accounts for the presence of a threefold rotation axis passing through the scandium center and perpendicular to the plane containing the three ligands [14].

The molecular symmetry is not perfectly D₃ due to distortions from ideal octahedral geometry and the specific orientations of the trifluoromethyl groups [18]. The actual symmetry may be lower, approaching C₃ symmetry in some conformations, particularly when considering the rotational orientations of the trifluoromethyl substituents [18]. The symmetry properties directly influence the spectroscopic characteristics of the compound, including infrared and nuclear magnetic resonance spectral patterns [18].

Electron diffraction studies of related hexafluoroacetylacetonate complexes have confirmed that the gas-phase structures maintain approximate D₃ symmetry, with the three ligand planes oriented at angles of approximately 81 to 83 degrees relative to one another [29]. This orientation maximizes the separation between the bulky trifluoromethyl groups while maintaining optimal overlap between the oxygen lone pairs and the scandium orbitals [29].

The symmetry properties also influence the packing arrangements in the solid state, where molecules arrange to minimize steric conflicts between the fluorinated substituents [18]. The high symmetry of the molecular structure contributes to the relatively high melting point and thermal stability observed for this compound compared to less symmetric analogs [18].

Symmetry ElementDescriptionMultiplicity
EIdentity operation1
C₃Threefold rotation axis2
C₂'Twofold rotation axes3
Point GroupD₃ (approximate)-

Structural Comparisons with Related β-diketonate Complexes

Scandium(III) hexafluoroacetylacetonate exhibits structural similarities and differences when compared to other metal β-diketonate complexes, particularly those of scandium with different β-diketonate ligands and hexafluoroacetylacetonate complexes of other metals [26]. The coordination number of six and octahedral geometry are consistent across scandium(III) β-diketonate complexes, including scandium(III) acetylacetonate and scandium(III) trifluoroacetylacetonate [26] [18].

Scandium(III) acetylacetonate, with the formula Sc(acac)₃, shares the same coordination geometry and six-membered chelate ring structure but exhibits different physical properties due to the absence of fluorine substituents [7] [26]. The molecular weight of scandium(III) acetylacetonate is significantly lower at 327.3 grams per mole compared to 666.11 grams per mole for the hexafluoroacetylacetonate analog [7]. This difference in molecular weight, combined with the electron-withdrawing effects of the fluorine atoms, results in enhanced volatility for the hexafluoroacetylacetonate complex [8].

Comparison with hexafluoroacetylacetonate complexes of other Group 13 metals reveals systematic trends in structural parameters [29]. Aluminum(III) hexafluoroacetylacetonate and gallium(III) hexafluoroacetylacetonate both maintain octahedral coordination geometries, but with different metal-oxygen bond lengths reflecting the varying ionic radii [29]. Gallium(III) hexafluoroacetylacetonate exhibits a Ga-O bond length of approximately 1.945 Ångströms and an oxygen-gallium-oxygen bite angle of 90.3 degrees [29]. Indium(III) hexafluoroacetylacetonate shows longer In-O bond distances of 2.125 Ångströms and a reduced bite angle of 84.8 degrees due to the larger ionic radius of indium(III) [29].

The crystal systems also vary among related compounds, with scandium(III) trifluoroacetylacetonate crystallizing in the orthorhombic space group Pbca, while gallium(III) and indium(III) hexafluoroacetylacetonate adopt hexagonal crystal systems [6] [18] [29]. These structural differences influence the intermolecular packing and sublimation behaviors of the respective compounds [29].

ComplexMolecular Weight (g/mol)M-O Bond Length (Å)Bite Angle (°)Crystal System
Sc(acac)₃327.3~2.0~85Orthorhombic
Sc(hfac)₃666.112.0-2.184-90Not determined
Sc(tfac)₃504.21~2.0~85Orthorhombic
Al(hfac)₃486.17~1.9~90Orthorhombic
Ga(hfac)₃529.081.94590.3Hexagonal
In(hfac)₃576.022.12584.8Hexagonal

Hydrogen Bond Acceptor Count

24

Exact Mass

665.920127 g/mol

Monoisotopic Mass

665.920127 g/mol

Heavy Atom Count

40

Dates

Modify: 2023-08-15

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